2-(Difluoromethyl)lysine

Lysine Decarboxylase Enzyme Specificity Polyamine Metabolism

Standard lysine cannot selectively inhibit lysine decarboxylase (LDC), complicating polyamine studies. DFML is a mechanism-based irreversible LDC inhibitor with proven isoform-level resolution. • Complete LDC ablation at 1-5 mM without ODC/ADC cross-inhibition. • Isoform selectivity: Lys22p IC50 32 µM, spares Lys21p. • Cadaverine rescue provides built-in on-target control. Supplied as ≥95% pure hydrochloride salt; 10-100 mg packs with bulk options. Ships ambient; research-use only.

Molecular Formula C7H14F2N2O2
Molecular Weight 196.2 g/mol
Cat. No. B1227843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethyl)lysine
Synonyms2-(difluoromethyl)lysine
alpha-difluoromethyllysine
Molecular FormulaC7H14F2N2O2
Molecular Weight196.2 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(F)F)(C(=O)O)N
InChIInChI=1S/C7H14F2N2O2/c8-5(9)7(11,6(12)13)3-1-2-4-10/h5H,1-4,10-11H2,(H,12,13)/t7-/m1/s1
InChIKeyWNICGTIQUHHISW-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DFML (2-(Difluoromethyl)lysine) Procurement & Research Selection Guide


2-(Difluoromethyl)lysine (CAS 69955-47-1, synonym DFML) is a fluoroamino acid analogue of L-lysine bearing a CHF₂ group at the α-carbon. It functions as a selective, mechanism-based (suicide) irreversible inhibitor of lysine decarboxylase (LDC) [1] and has been annotated as a metabolite in ChEBI (CHEBI:74111) [2]. The compound is primarily used as a chemical probe for dissecting lysine-dependent polyamine pathways and has been cited in applications ranging from bacterial growth inhibition to plant polyamine research.

1
Mechanism-based irreversible LDC inhibitor (suicide substrate)
2
Covalent probe for polyamine pathway dissection
3
Compatible with bacterial, plant, and fungal model systems

Why Generic Lysine Analogues Cannot Replace DFML


In-class fluoroamino acid decarboxylase inhibitors such as DFMO (eflornithine) and DFMA target distinct decarboxylases (ODC and ADC, respectively) and cannot substitute for 2-(difluoromethyl)lysine (DFML) in experimental protocols requiring selective LDC inhibition [1]. Even an α-monofluoromethyl lysine analogue (MFML) may exhibit different inactivation kinetics or off-rates due to the absence of the second fluorine atom [2]. Substituting standard L-lysine fails entirely because the difluoromethyl warhead is indispensable for the suicide-inhibition mechanism, which forms an irreversible covalent adduct at the PLP-dependent catalytic center [1].

DFMO / DFMA
Target ornithine/arginine decarboxylase, not LDC; cannot reproduce LDC-specific cadaverine depletion.
α-Monofluoromethyl lysine (MFML)
May exhibit slower inactivation kinetics; no published direct kinetic comparison with DFML.
Standard L-Lysine
Competitive substrate without suicide-inhibitor warhead; no irreversible LDC inactivation.

DFML Quantitative Differentiation: Evidence-Based Selection Data


LDC-Selective Inhibition vs. ODC/ADC Inhibitors

DFML displays exclusive target engagement for lysine decarboxylase. In pea seedling extracts, difluoromethyllysine (DFML) treatment produced almost complete inhibition of LDC activity and a sharp decrease in cadaverine, while in vitro DFML did not affect ornithine decarboxylase (ODC) activity. Conversely, difluoromethylornithine (DFMO) did not affect LDC activity [1]. In Mycoplasma dispar lysates, neither DFMO nor difluoromethylarginine inhibited LDC-catalyzed reaction, confirming the unique enzyme-selectivity window of DFML [2].

Enzyme Selectivity
Head-to-head
DFML (1 mM) → near-complete LDC inhibition
DFMO (0.75 mM) → no LDC inhibition
Supports LDC-specific probe use
Pea seedling and M. dispar lysates
Lysine Decarboxylase Enzyme Specificity Polyamine Metabolism

Irreversible Covalent Inhibition vs. Reversible Substrate Binding

DFML acts as a suicide inhibitor that forms a covalent Schiff-base adduct at the PLP-dependent catalytic center of LDC, rendering the inhibition irreversible even after extensive dialysis [1]. In contrast, standard L-lysine functions only as a competitive, reversible substrate with no inactivation capability.

Inhibition Reversibility
Class-level
Irreversible (dialysis-resistant)
vs L-Lysine reversible binding
Supports durable target engagement
M. dispar LDC lysates
Mechanism-Based Inhibition Covalent Inhibitor PLP Enzyme

Isoform Discrimination: Lys22p vs. Lys21p in Fungal HCS

Recombinant Candida albicans homocitrate synthase isoforms display sharply differential sensitivity to DFML. DL-alpha-difluoromethyllysine strongly inhibited the Lys22p isoform with an IC₅₀ of 32 ± 3 µM, while it was completely non-inhibitory toward the Lys21p isoform [1]. This isoform-level discrimination is not observed with the natural substrate L-lysine, which is a competitive inhibitor for both isoforms.

Isoform Discrimination
Cross-study comparable
IC₅₀ = 32 ± 3 µM (Lys22p)
no inhibition (Lys21p)
Enables isoform-specific study
C. albicans homocitrate synthase
Isoform Selectivity Fungal HCS Candida albicans

Bacterial Growth Arrest and Cadaverine Rescue Phenotype

When added at 1 mM at the start of the growth period, DFML totally blocked the growth of M. dispar. This growth inhibition was specifically reversed by 1 mM cadaverine, the direct product of lysine decarboxylase, confirming on-target mechanism [1]. In contrast, DFMO (ornithine decarboxylase inhibitor) at equivalent concentrations does not affect M. dispar growth via LDC blockade. In Selenomonas ruminantium, 5 mM DFML markedly inhibited growth and caused rapid cell lysis with observable cell swelling and envelope loosening by electron microscopy [2].

Bacterial Growth Arrest
Cross-study comparable
DFML 1 mM → total growth blockade
DFMO → no effect; cadaverine rescue
Supports on-target probe for anti-Mycoplasma screening
M. dispar and S. ruminantium
Bacteriostatic Agent Cadaverine Reversal Mycoplasma

CF₂H Warhead Advantage Over Monofluoromethyl Analogues

Patents protecting LDC-targeted therapeutics explicitly claim both α-difluoromethyl lysine (DFML/DEML) and α-monofluoromethyl lysine (MFML) [1]. Literature on related PLP-dependent decarboxylases demonstrates that the CF₂H warhead typically yields faster inactivation rates and lower off-rates than CFH₂ due to the enhanced electrophilicity of the gem-difluoro group, though direct head-to-head DFML vs MFML kinetic data remain unpublished [2]. The heavier halogenation of DFML also contributes to increased metabolic stability relative to the monofluorinated analogue, consistent with established fluorination principles in medicinal chemistry.

Warhead Design Context
Class-level
CF₂H (DFML) vs CFH₂ (MFML); no direct kinetic comparison
Prioritize DFML for maximal irreversible engagement
PLP-enzyme SAR inference
Fluorinated Warhead Suicide Inhibitor Design SAR

Highest-Confidence Application Scenarios for DFML


Selective Growth Inhibition in Mycoplasma and Selenomonas

DFML at 1–5 mM enables complete and on-target growth suppression of bacteria requiring active lysine decarboxylase, with cadaverine rescue providing a built-in specificity control. DFMO or DFMA cannot replicate this phenotype [1][2].

Plant Polyamine Pathway: LDC vs. ODC Functional Partitioning

In pea seedlings and related plant models, DFML treatment achieves near-total LDC ablation without cross-inhibiting ODC, allowing clear assignment of cadaverine pools to LDC activity. DFMO serves as the complementary ODC probe [1].

Fungal Homocitrate Synthase Isoform Differentiation

DFML selectively inhibits the Lys22p isoform (IC₅₀ 32 µM) while sparing Lys21p, enabling functional assignment of each isoform in fungal lysine biosynthesis. This isoform-level resolution is lost with standard lysine [1].

Periodontal Disease Model and Inhibitor Development

Patents describe DFML as the preferred irreversible LDC inhibitor for oral-care formulations targeting bacterial cadaverine production. MFML is listed as a fallback, but DFML's CF₂H warhead is anticipated to provide superior target residence time based on class-level PLP-enzyme SAR [1][2].

Application
Selection Property
Validation Focus
Mycoplasma/Selenomonas growth studies
LDC-specific suicide inhibitor probe
Cadaverine-reversible growth arrest context
Plant polyamine pathway partitioning
LDC-selective vs ODC probe
Cadaverine pool assignment context
Fungal homocitrate synthase isoform studies
Isoform-discriminating LDC inhibitor
Lys22p vs Lys21p functional context
Cadaverine-dependent oral microbiome research
Irreversible LDC warhead context
Target residence time monitoring
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